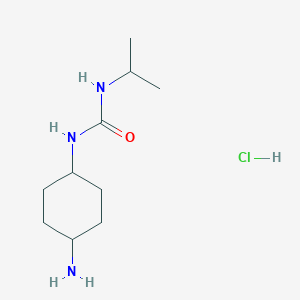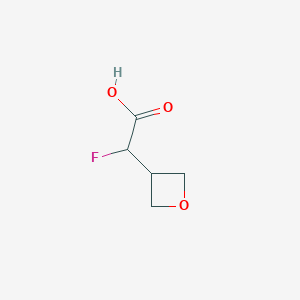
2-Fluoro-2-(oxetan-3-yl)acetic acid
Descripción general
Descripción
2-Fluoro-2-(oxetan-3-yl)acetic acid (CAS# 1779934-83-6) is a research chemical . It has a molecular weight of 134.11 and a molecular formula of C5H7FO3 .
Synthesis Analysis
The synthesis of oxetane derivatives, including this compound, has been a topic of interest in recent years . Various methods have been developed, including intramolecular cyclization through C-O and C-C bond formation, [2+2] and formal [2+2] cycloadditions, and the synthesis of oxetane derivatives from oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of this compound includes an oxetane ring, a fluorine atom, and a carboxylic acid group . The IUPAC name is this compound .Chemical Reactions Analysis
Oxetanes, including this compound, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.11 and a molecular formula of C5H7FO3 . It has a complexity of 121, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . Its topological polar surface area is 46.5Ų .Aplicaciones Científicas De Investigación
Crystallographic Insights
- The study of the crystal structure of a pyridine herbicide related to fluorinated compounds revealed intricate hydrogen bonding and weak π–π interactions, contributing to the understanding of molecular interactions in crystalline materials (Park et al., 2016).
Polymer Production
- Research on the safety assessment of perfluoroacetic acid derivatives for use as polymer production aids highlights their importance in the manufacture of fluoropolymers, which are used under high-temperature conditions for food contact materials (Flavourings, 2014).
Catalytic Activity and Biological Activity
- Nickel ferrite nanoparticles demonstrated catalytic activity in the synthesis of certain organic compounds, showcasing the role of fluorinated intermediates in organic synthesis and their potential for biological activity screening (Rao et al., 2019).
Fluorography in Biochemical Research
- Innovations in fluorographic detection using 2,5-diphenyloxazole in acetic acid provide alternatives for radioactivity detection in polyacrylamide gels, indicating the versatility of fluorinated compounds in biochemical methodologies (Skinner & Griswold, 1983).
Synthesis and Chirality
- The synthesis and use of fluorinated acetic acids as chiral derivatizing agents demonstrate their importance in analytical chemistry, particularly in enhancing the understanding of molecular chirality and its application in chemical analysis (Hamman et al., 1987).
Organic Synthesis and Material Science
- The application of fluorinated acetic acids in the fluoroacetylation of indoles under catalyst- and additive-free conditions showcases their utility in the synthesis of fluorinated organic compounds, which are of interest for their unique chemical properties (Yao et al., 2016).
Safety and Hazards
The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Mecanismo De Acción
Oxetanes are known to be used in drug discovery and development due to their unique physicochemical properties . They can influence the conformation, lipophilicity, and solubility of drug molecules, potentially leading to improved pharmacokinetic properties .
Fluorine atoms are often incorporated into drug molecules to modulate their properties, such as metabolic stability, lipophilicity, and bioavailability . Therefore, the presence of a fluorine atom in “2-Fluoro-2-(oxetan-3-yl)acetic acid” could have similar effects.
Propiedades
IUPAC Name |
2-fluoro-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPSJNYCERYWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


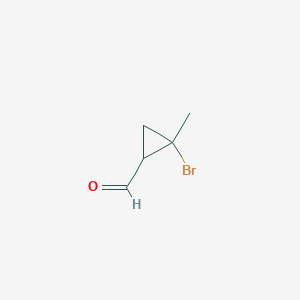

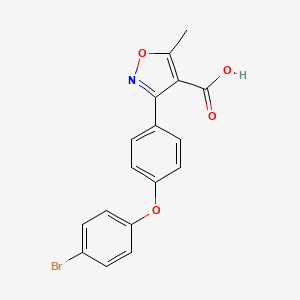

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)
![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)
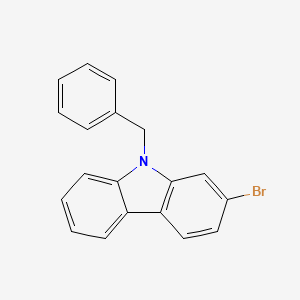
![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

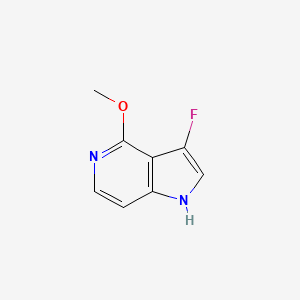
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
